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Compound of Interest

Compound Name: 2-(4-Phenoxybenzoyl)oxazole

Cat. No.: B1325387

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of
heterocyclic compounds featuring a 4-phenoxybenzoyl moiety. Due to the limited availability of
specific SAR data on 2-(4-phenoxybenzoyl)oxazole derivatives, this guide focuses on
structurally related isoxazole and thiazole analogues to provide valuable insights into the
design of novel therapeutic agents. The information presented herein is compiled from recent
studies and is intended to aid in the rational design of more potent and selective compounds.

I. Comparative Biological Activity Data

The following tables summarize the in vitro biological activities of 4-phenoxy-phenyl isoxazole
derivatives as acetyl-CoA carboxylase (ACC) inhibitors and their cytotoxic effects on various
cancer cell lines, as well as the antiproliferative activity of 4-substituted methoxybenzoyl-aryl-
thiazole derivatives.

Table 1: In Vitro Acetyl-CoA Carboxylase (ACC) Inhibitory Activity and Cytotoxicity of 4-
Phenoxy-Phenyl Isoxazole Derivatives[1]
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ACC Inhibition ICso  Cytotoxicity ICso

Compound ID R

(nM) (M)
A549
6a H >1000 >10
69 4-Cl 99.8 1.54
6l 3,4-diCl 158.5 0.22
CP-640186

110.2
(Reference)

Data extracted from a study on 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase
inhibitors.[1]

Table 2: Antiproliferative Activity of 4-Substituted Methoxybenzoyl-Aryl-Thiazole Derivatives[2]
[3]

"A" Ring "C" Ring Antiproliferative
Compound ID L. - ..
Substitution Substitution Activity ICso (UM)
Melanoma
SMART-1 4-OCHs 3,4,5-(OCHs)s3 0.05
SMART-2 2,4-(OCHs)2 3,4,5-(OCHs3)3 0.01
ATCAA (Lead) - - >1

Data extracted from a study on 4-substituted methoxybenzoyl-aryl-thiazole (SMART) agents.[2]
[3]

Il. Key Structure-Activity Relationship Insights

e 4-Phenoxy-Phenyl Isoxazoles (ACC Inhibitors):

o Substitution on the phenoxy ring significantly influences ACC inhibitory activity.
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o Halogen substitutions, particularly chlorine, at the 4-position or 3,4-positions of the
phenoxy ring (compounds 6g and 6l) dramatically increase both ACC inhibition and
cytotoxicity compared to the unsubstituted analogue (6a).[1]

o The 3,4-dichloro substituted derivative (6l) exhibited the most potent cytotoxic effects
against A549, HepG2, and MDA-MB-231 cancer cell lines.[1]

e 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (Antiproliferative Agents):

o The presence of methoxy groups on the benzoyl ring (A" ring) is crucial for potent
antiproliferative activity.

o Increasing the number of methoxy groups on the "A" ring from one (4-OCHs, SMART-1) to
two (2,4-(OCHs)2, SMART-2) enhanced the activity against both melanoma and prostate
cancer cell lines.[2][3]

o The 3,4,5-trimethoxyphenyl substitution on the "C" ring was identified as a key feature for
high potency.[2]

lll. Experimental Protocols

1. In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay[1]

e Enzyme: Recombinant human ACC1.

 Principle: The assay measures the incorporation of [**C]bicarbonate into malonyl-CoA.
e Procedure:

o The reaction is initiated by adding the enzyme to a reaction mixture containing ATP, acetyl-
CoA, MgClz, citrate, and [**C]bicarbonate, along with the test compound.

o The reaction is incubated at 37°C for 30 minutes.
o The reaction is stopped by the addition of perchloric acid.

o The acid-stable radioactivity, corresponding to the amount of [2*C]malonyl-CoA formed, is
measured using a scintillation counter.
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o 1Cso values are calculated by fitting the data to a dose-response curve.
2. MTT Cytotoxicity Assay[4][5][6][7]

» Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT
(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate
dehydrogenase in viable cells to form a purple formazan product. The amount of formazan
produced is proportional to the number of living cells.

e Procedure:

o Cell Seeding: Cancer cell lines (e.g., A549, HepG2, MDA-MB-231) are seeded in 96-well
plates at a density of 5 x 103 cells/well and incubated for 24 hours.

o Compound Treatment: Cells are treated with various concentrations of the test compounds
and incubated for 72 hours.

o MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are
incubated for 4 hours at 37°C.

o Formazan Solubilization: The medium is removed, and DMSO is added to each well to
dissolve the formazan crystals.

o Absorbance Measurement: The absorbance is measured at 570 nm using a microplate
reader.

o 1Cso Calculation: The concentration of the compound that causes 50% inhibition of cell
growth is determined from the dose-response curves.

IV. Visualizations
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Caption: Hypothetical inhibition of the Acetyl-CoA Carboxylase (ACC) pathway by
phenoxybenzoyl-heterocycle derivatives.
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Caption: General experimental workflow for a structure-activity relationship (SAR) study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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